Nitroquinol sulfate

Description

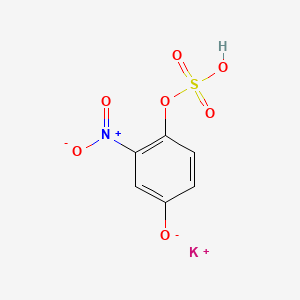

Structure

3D Structure of Parent

Properties

CAS No. |

61865-95-0 |

|---|---|

Molecular Formula |

C6H4KNO7S |

Molecular Weight |

273.26 g/mol |

IUPAC Name |

potassium;3-nitro-4-sulfooxyphenolate |

InChI |

InChI=1S/C6H5NO7S.K/c8-4-1-2-6(14-15(11,12)13)5(3-4)7(9)10;/h1-3,8H,(H,11,12,13);/q;+1/p-1 |

InChI Key |

NCWZUIQQLYWBPN-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1[O-])[N+](=O)[O-])OS(=O)(=O)O.[K+] |

Canonical SMILES |

C1=CC(=C(C=C1[O-])[N+](=O)[O-])OS(=O)(=O)O.[K+] |

Other CAS No. |

61865-95-0 |

Synonyms |

nitroquinol sulfate potassium 4-hydroxy-2-nitrophenyl sulfate |

Origin of Product |

United States |

Historical and Foundational Research Perspectives on Nitroquinol Sulfate

Early Academic Investigations of Related Quinoline (B57606) Compounds

The exploration of quinoline and its derivatives has a long and rich history, dating back to the 19th century. Quinoline itself was first isolated from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge nih.govrsc.orgwikipedia.org. This discovery marked the beginning of extensive academic investigations into the quinoline scaffold, a heterocyclic aromatic organic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring wikipedia.orgnoveltyjournals.com.

Early academic efforts focused on developing synthetic methodologies for producing quinoline and its derivatives. Several named reactions, such as the Skraup synthesis (developed around 1880), Doebner-von Miller, Friedlander (1882), and Conrad-Limpach (1887) syntheses, were established, providing chemists with routes to access this important structural motif nih.goviipseries.orgmdpi.comacs.org. These early syntheses were crucial for exploring the chemical properties and potential applications of quinoline derivatives.

The significance of quinoline derivatives was quickly recognized in medicinal chemistry. Naturally occurring quinoline alkaloids, such as quinine, were known for their antimalarial properties nih.govjetir.orgtaylorandfrancis.combohrium.com. This led to the synthesis of numerous quinoline-based antimalarial drugs, including chloroquine, primaquine, and amodiaquine, which played a pivotal role in combating malaria for decades nih.govmdpi.comjetir.orgtaylorandfrancis.combohrium.comnih.gov. Beyond antimalarials, quinoline derivatives have also shown promise as antibacterial agents (e.g., fluoroquinolones), anticancer agents, and in other therapeutic areas nih.govmdpi.comtaylorandfrancis.commdpi.comresearchgate.net. The continuous development of synthetic methods has allowed for the creation of a vast array of quinoline analogs with diverse pharmacological properties, laying the groundwork for the investigation of specific substituted quinolines like nitroquinol sulfate (B86663).

Evolution of Research Paradigms for Sulfate Esters in Biological Systems

The study of sulfate esters in biological systems has evolved significantly since the initial discovery of phenol (B47542) sulfation in human urine in 1876 by Eugen Baumann portlandpress.combham.ac.uk. Initially viewed primarily as a detoxification mechanism, the role of sulfated molecules has since been recognized as critical in various biological processes, including cell signaling, immune responses, and anticoagulation portlandpress.combham.ac.uk.

The fundamental understanding of sulfation processes involves the transfer of a sulfonate group (−SO₃H) from a universal donor, 3′-phosphoadenosine 5′-phosphosulfate (PAPS), to acceptor molecules. This process, catalyzed by sulfotransferases, is essential for the biological activity of many molecules, ranging from polysaccharides and proteins to steroids and flavonoids bham.ac.ukoup.combioone.orgwikipedia.orgasm.org. The research paradigms have shifted from simply identifying sulfated compounds to understanding the intricate enzymatic pathways, the evolution of sulfation systems across species, and the precise roles these modifications play in cellular functions bham.ac.ukoup.comnih.govresearchgate.net.

Early biochemical studies focused on identifying and characterizing the enzymes involved in sulfate metabolism and the chemical methods for synthesizing sulfated compounds portlandpress.combham.ac.ukoup.combioone.orgasm.org. The development of techniques to study these modifications, including the use of genetically encoded amino acids for posttranslational modifications like tyrosine sulfation, has provided deeper insights into their functional significance nih.govacs.org. The study of sulfate esters is crucial for understanding xenobiotic metabolism, as sulfation is a key pathway in the detoxification and bioactivation of various compounds ontosight.ai.

Contextualization within Nitroaromatic Compound Research

Nitroaromatic compounds, characterized by the presence of one or more nitro (−NO₂) groups attached to an aromatic ring, constitute a significant class of industrial chemicals with diverse applications, including dyes, polymers, pesticides, and explosives nih.govresearchgate.netscielo.brwikipedia.org. The nitro group's strong electron-withdrawing nature influences the reactivity of aromatic rings, often facilitating nucleophilic aromatic substitution while retarding electrophilic substitution nih.govwikipedia.org.

The historical research into nitroaromatic compounds has been driven by both their utility and their inherent hazards. Many nitroaromatics are known for their toxicity, mutagenicity, and potential carcinogenicity, leading to their classification as priority pollutants in many environmental contexts nih.govresearchgate.netoup.com. Despite these concerns, the nitro group's unique chemical properties have made nitroaromatic compounds valuable building blocks in organic synthesis and medicinal chemistry.

The synthesis of aromatic nitro compounds typically involves nitration reactions, most commonly using a mixture of nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) wikipedia.org. Early research explored the synthesis and properties of various nitroaromatics, including nitroquinolines. For instance, the nitration of hydroxyquinoline derivatives has been studied, with reactions occurring at low temperatures due to the activating effect of the hydroxyl group mdpi.com. Compounds like 4-nitroquinoline-1-oxide (4-NQO) have been extensively studied as model carcinogens due to their ability to form DNA adducts and induce mutations acs.orgnih.govfrontiersin.org. The research into nitroaromatic compounds has also encompassed their biodegradation, with microorganisms evolving pathways to utilize these often recalcitrant molecules researchgate.netcswab.org.

The study of nitroquinol sulfate is situated within this broader historical context. It combines the quinoline scaffold with a nitro group and a sulfate ester moiety, drawing upon the synthetic strategies and biological understanding developed for each of these chemical classes.

Compound Names Mentioned:

| Compound Name |

|---|

| This compound |

| Quinoline |

| Chloroquine |

| Quinine |

| Primaquine |

| Fluoroquinolones |

| Ciprofloxacin |

| Topotecan |

| Camptothecin |

| Dibucaine |

| Bedaquiline |

| Cinchocaine |

| Cinchonidine |

| Cinchonine |

| Pamaquine |

| Amodiaquine |

| Piperaquine |

| Mefloquine |

| 4-Nitroquinoline-1-oxide |

| 4-NQO |

| Ac-4HAQO |

| 4-Nitrophenol |

| 2-Nitrophenol (B165410) |

| 3-Nitrophenol |

| 4-Nitrocatechol (B145892) |

| Nitroquinol |

| 4-Nitrophenyl sulfate |

| 4-Nitrophenyl hydrogen sulfate |

| Phenol |

| Hydroquinone (B1673460) |

| Sulfuric acid |

| Sulfamic acid |

| Betulin |

| PAPS |

| Sulfatase |

| Nitroxoline (B368727) |

| Erlotinib (B232) |

| 4-hydroxy-2-nitrophenyl sulfate |

Biotransformation and Metabolic Pathway Research of Nitroquinol Sulfate

Mammalian In Vivo Metabolism Studies Yielding Nitroquinol Sulfate (B86663)

The metabolism of nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), the parent compound of nitroquinol sulfate, has been a subject of study to elucidate its fate within the body. Following oral administration, nitroxoline is readily absorbed and undergoes significant metabolism, primarily in the liver. The resulting metabolites are then predominantly excreted through the urine. researchgate.net

Hydroxylation and Conjugation Pathways

The formation of this compound is a two-step process involving Phase I and Phase II metabolic reactions. Initially, the nitroxoline molecule may undergo hydroxylation, a common Phase I reaction catalyzed by cytochrome P450 enzymes. This hydroxylation step introduces a hydroxyl group, making the molecule more water-soluble and preparing it for subsequent conjugation reactions.

Following hydroxylation, the key Phase II reaction in the formation of this compound is sulfation. This process involves the transfer of a sulfonate group (SO3-) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the modified nitroxoline. This conjugation reaction results in the formation of a sulfate ester, this compound. nih.gov This metabolic transformation significantly increases the water solubility of the compound, facilitating its elimination from the body via the kidneys. researchgate.net

Quantitative Analysis of Metabolite Excretion in Preclinical Models

Quantitative data on the excretion of this compound in preclinical models is crucial for understanding the pharmacokinetic profile of nitroxoline. While comprehensive comparative data across multiple species is limited in the available literature, studies in geriatric human populations have provided some insights into the urinary concentrations of nitroxoline and its conjugated metabolites.

In one study, the urinary concentrations of nitroxoline and its sulfated conjugate were measured, demonstrating that a significant portion of the administered drug is excreted as this compound. uq.edu.au The concentrations observed were 0.1-5.4 mg/L for unconjugated nitroxoline and a substantially higher range of 0.8-210.6 mg/L for nitroxoline sulfate. uq.edu.au This indicates that sulfation is a major metabolic pathway for nitroxoline.

Further research is required to establish detailed quantitative excretion profiles in common preclinical models such as rats, dogs, and rabbits to provide a more complete understanding of inter-species variations in metabolism.

Enzymatic Conversions Leading to Sulfate Ester Formation

The enzymatic process of sulfation is catalyzed by a family of enzymes known as sulfotransferases (SULTs). These enzymes are responsible for the transfer of the sulfonate group from PAPS to a wide variety of substrates, including drugs, xenobiotics, and endogenous compounds. xenotech.com

Cytosolic SULTs are primarily involved in the metabolism of small molecules like nitroxoline. The specific SULT isoforms that exhibit the highest activity towards hydroxylated nitroxoline have not been definitively identified in the reviewed literature. However, based on the metabolism of other phenolic compounds, it is likely that members of the SULT1 family, such as SULT1A1, are involved in this biotransformation. xenotech.com The activity of these enzymes can be influenced by genetic polymorphisms, which may contribute to individual variations in drug metabolism.

Characterization of Sulfate Hydrolysis in Biological Systems

The reverse reaction, the hydrolysis of sulfate esters, is catalyzed by enzymes known as sulfatases. These enzymes cleave the sulfate group from the molecule, regenerating the parent alcohol. Arylsulfatases are a specific class of sulfatases that act on aromatic sulfate esters. diva-portal.org

The hydrolysis of this compound back to its precursor can occur in various tissues and may be of particular importance in the gut, where bacterial sulfatases can play a significant role. This de-conjugation process can lead to the reabsorption of the parent compound, a phenomenon known as enterohepatic circulation. The extent to which this compound is hydrolyzed in different biological systems and the specific arylsulfatases involved are areas that warrant further investigation to fully comprehend the compound's disposition and potential for re-activation. diva-portal.org

Biochemical and Enzymatic Activity Research of Nitroquinol Sulfate

Substrate Utilization in Arylsulphatase Assays

Nitroquinol sulfate (B86663) has been identified as a substrate for various arylsulphatases, making it a valuable tool in the study of these enzymes. Its chemical structure allows for enzymatic hydrolysis, releasing detectable products that can be quantified.

The use of chromogenic or fluorogenic substrates is a common approach for assaying arylsulphatase activity. While p-nitrophenyl sulfate (pNPS) is a widely recognized chromogenic substrate that releases p-nitrophenol upon hydrolysis, which can be measured spectrophotometrically at 400 nm caymanchem.com, nitroquinol sulfate and related compounds also serve this purpose. Studies have utilized substrates like 4-hydroxy-2-nitrophenyl sulphuric acid (a derivative related to nitroquinol) where the liberated nitroquinol or nitrocatechol is quantified spectrophotometrically after being converted to its anionic form in an alkaline solution scispace.com. This compound itself is listed as a substrate for arylsulphatases, including Arylsulphatase A (ARSA) al-edu.com. Assays involving such substrates typically involve incubating the enzyme with the substrate under controlled conditions (pH, temperature) and then measuring the concentration of the released phenolic product using spectrophotometry. Other methods may involve quantifying the released inorganic sulfate d-nb.info.

The kinetic parameters of enzyme-substrate interactions are crucial for understanding enzyme efficiency and specificity. This compound has been characterized as a substrate for arylsulphatases, with reported affinity values indicating its utility in kinetic studies. For instance, studies have indicated that this compound can be hydrolyzed by various arylsulphatases, with reported Michaelis constants (Km) ranging from 1 to 220 mM, depending on the specific enzyme al-edu.com. These Km values reflect the enzyme's affinity for the substrate; a lower Km generally indicates higher affinity. For example, Arylsulphatase A (ARSA) has shown varying Km values for different substrates, including this compound, with pH optima also being substrate-dependent, often around pH 4.5 or 5.6 al-edu.com.

| Enzyme Type | Substrate | Km Range (mM) | Notes |

| General Arylsulphatases | This compound | 1 - 220 | Affinity varies by specific enzyme al-edu.com |

| Arylsulphatase A (ARSA) | This compound | 1 - 220 | pH optimum varies (4.5-5.6) al-edu.com |

Comparative studies are essential for evaluating the relative efficacy and specificity of different substrates for arylsulphatases. Research has explored the hydrolysis of various phenolic sulfuric acids, including derivatives related to nitroquinol, by enzymes like takadiastase. These studies have revealed differences in hydrolysis rates and the potential for substrate inhibition, where high substrate concentrations can reduce enzyme activity scispace.com. For example, while 4-hydroxy-2-nitrophenyl sulphuric acid showed no substrate inhibition up to a certain concentration, 2-hydroxy-5-nitrophenylsulphate exhibited inhibition by excess substrate scispace.com. Comparisons have also been made between chromogenic substrates like p-nitrophenyl sulfate and natural low molecular weight soil ester sulfate compounds, suggesting that the response to artificial substrates may not always fully represent an enzyme's activity on natural substrates researchgate.net. This compound is often studied alongside other substrates like nitrocatechol sulfate and 4-methylumbelliferyl sulfate when characterizing arylsulphatase activity, providing a basis for comparative analysis of substrate preference and enzyme kinetics al-edu.com.

Role in Enzyme Mechanism Elucidation

This compound, as a substrate for arylsulphatases, plays a role in the broader efforts to elucidate the catalytic mechanisms of these enzymes. Studies utilizing such substrates contribute to understanding the enzyme's active site structure and proposing catalytic pathways. For Arylsulphatase A (ARSA), research has led to the elucidation of its active site structure and the proposal of a catalytic mechanism involving a trans-esterification step al-edu.com. While specific studies detailing how this compound alone elucidates mechanisms are not extensively detailed in the provided literature, its use as a substrate in kinetic and structural studies supports the ongoing development of mechanistic models for arylsulphatases. Theoretical comparisons of sulfate monoester hydrolysis, such as that between p-nitrophenyl sulfate and p-nitrophenyl phosphate, also inform the understanding of the fundamental chemical processes involved in sulfuryl transfer nih.gov.

Interactions with Other Enzyme Systems

The research context for this compound and related compounds can involve considerations of interactions or interferences with other biological components. While direct interactions of this compound with other enzyme systems are not explicitly detailed in the provided snippets, potential assay interferences are noted. For instance, contamination with other enzymes, such as glucuronidase, can lead to background activity in sulfatase assays, necessitating careful control of experimental conditions diva-portal.org. Furthermore, arylsulphatases themselves can be subject to inhibition by various compounds, including inorganic anions like sulfate and phosphate, as well as certain steroid sulfates and free steroids al-edu.com. These inhibitory interactions are critical factors in experimental design and data interpretation when studying the activity of arylsulphatases using substrates like this compound.

Molecular and Cellular Research on Nitroquinol Sulfate and Analogues Preclinical Focus

Investigation of Molecular Targets and Interactions

Research into Nitroquinol sulfate (B86663) has explored its interactions with key cellular molecules, including enzymes and other proteins, to understand how it exerts its biological effects.

Studies have indicated that Nitroquinol may modulate the activity of certain enzymes, with potential implications for cellular processes. Specifically, research has suggested a link between Nitroquinol and the sirtuin family of enzymes, particularly Sirtuin 1 (SirT1) google.com. SirT1 is an NAD+-dependent deacetylase involved in a wide range of cellular functions, including gene regulation, DNA repair, and metabolism scbt.com. While the precise mechanism of Nitroquinol sulfate's interaction with SirT1 requires further detailed investigation, its co-administration with SirT1 inhibitors has been shown to affect angiogenesis in cellular models google.com. The broader class of SirT1 inhibitors functions by interacting with the enzyme's active site, thereby altering its catalytic activity scbt.com. The mechanism of SirT1 inhibition by S-nitrosation, for instance, involves disruption of NAD+ and acetyl-lysine binding sites, leading to enzyme inactivation nih.gov.

Direct comprehensive studies detailing the protein binding or specific receptor interactions of this compound are limited in the available literature. However, its potential modulation of enzymes like SirT1 suggests an interaction with specific protein targets. Further research is needed to fully characterize the binding profile and receptor interactions of this compound.

In Vitro Cellular Assays and Model Systems

In vitro cellular assays are crucial for dissecting the mechanisms of action of compounds like this compound, allowing for controlled investigations into their effects on cell behavior.

Research has evaluated the impact of Nitroquinol and its analogues on cell viability and proliferation. In preclinical in vivo models using HCC1954 breast cancer cells xenografted into nude mice, Nitroquinol treatment demonstrated significant inhibition of tumor growth, with a 55% reduction observed by day 30 of treatment google.com. This in vivo observation suggests an anti-proliferative effect. Furthermore, studies on nitroxoline (B368727) derivatives, which share structural similarities, have shown valuable anti-proliferative effects on pancreatic cancer cell lines. For example, certain nitroxoline derivatives exhibited greater effects on cell viability and clonogenic capacity compared to the parent compound, nitroxoline, and even a targeted agent like erlotinib (B232) researchgate.net. These findings were typically assessed using assays such as the MTT assay, which measures metabolic activity as an indicator of cell viability researchgate.netcreative-diagnostics.com.

Table 1: Preclinical Xenograft Tumor Growth Inhibition by Nitroquinol

| Model | Treatment | Duration | Outcome | Citation |

| HCC1954 breast cancer xenograft in nude mice | Nitroquinol (60 mg/kg/day, i.p.) | 30 days | 55% Tumor Growth Inhibition (Day 30) | google.com |

A significant area of investigation for Nitroquinol has been its role in inhibiting angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis mdpi.com. Studies have demonstrated that Nitroquinol exhibits a clear inhibitory effect on angiogenesis both in vitro and in vivo google.com.

In in vitro cellular models, specifically using human umbilical vein endothelial cells (HUVECs), Nitroquinol has been shown to inhibit tube formation google.com. This inhibition was observed when Nitroquinol was used alone and also synergistically when combined with inhibitors of MetAP2 and SirT1, suggesting a multi-target mechanism in disrupting angiogenic processes google.com. The effect on HUVEC tube formation was quantified by measuring total tube length, indicating a direct impact on the endothelial cells' ability to form vascular networks google.com.

Table 2: Nitroquinol's Effect on Angiogenesis in HUVECs

| Assay / Model | Treatment | Outcome Measure | Finding | Citation |

| HUVEC Tube Formation Assay (in vitro) | Nitroquinol | Inhibition of Tube Formation | Clear inhibitory effect observed | google.com |

| HUVEC Tube Formation Assay (in vitro) | Nitroquinol + MetAP2 inhibitor + SirT1 inhibitor (combination) | Inhibition of Tube Formation | Synergistic inhibition observed | google.com |

| Matrigel Plug Assay (in vivo preclinical) | Nitroquinol (60 mg/kg/day) vs. Vehicle control in nude rats | Quantification of Vessels | Demonstrated inhibitory effect on angiogenesis in a preclinical model | google.com |

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast libraries of chemical compounds to identify potential therapeutic agents bmglabtech.comnovapublishers.comnih.govwikipedia.org. In preclinical drug discovery, HTS is employed to screen millions of compounds against specific biological targets or cellular pathways to identify "hits" or "leads" bmglabtech.comchildrenshospital.org. This process typically involves automated liquid handling, robotics, and sensitive detection systems to perform numerous tests simultaneously in miniaturized formats, such as microtiter plates bmglabtech.comwikipedia.org.

The development of robust HTS assays is critical, requiring careful assay design, optimization for automation, and rigorous quality control to ensure reliable identification of active compounds bmglabtech.comchildrenshospital.org. These assays can be biochemical, measuring direct interactions with purified targets, or cell-based, assessing the compound's effect on cellular processes like viability, proliferation, or signaling pathways nih.gov. For instance, screening for enzyme inhibitors might involve fluorescence-based assays, while cell-based screens could utilize viability assays like MTT or high-content microscopy nih.gov. The ultimate goal is to efficiently identify compounds that modulate a target in a desired manner, thereby accelerating the early stages of drug development bmglabtech.com.

Compound List:

this compound

Nitroxoline

TNP470

MetAP2 inhibitors

SirT1 inhibitors

Erltinib

In Vivo Preclinical Animal Model Research

Preclinical in vivo studies in animal models are a cornerstone of drug development, providing essential insights into a compound's potential efficacy and biological activity before human trials. These studies aim to bridge the gap between in vitro findings and clinical outcomes, offering a complex biological system to observe systemic effects.

Application in Xenograft Models for Mechanistic Studies

Xenograft models, particularly in cancer research, involve implanting human tumor cells or tissues into immunocompromised animal hosts, typically mice. These models are invaluable for studying disease progression and evaluating the effects of therapeutic agents in a living system that closely mimics aspects of human disease nih.govnih.gov.

The primary utility of xenograft models in mechanistic studies lies in their ability to allow researchers to investigate how a compound like this compound interacts with human cancer cells in vivo. By observing the compound's effects on tumor growth, cellular proliferation, apoptosis, angiogenesis, or specific molecular pathways within the tumor microenvironment, researchers can elucidate its mechanism of action (MOA) nih.govnih.gov. For instance, studies might track changes in the expression of key proteins or signaling molecules downstream of the compound's target to confirm its intended MOA. These models also facilitate the study of drug distribution and cellular uptake within human tumor tissues, providing crucial data on target engagement nih.govnih.gov.

However, it is recognized that xenograft models, like all animal models, have limitations. They may not fully replicate the complexity of the human tumor microenvironment or the interactions with a fully functional immune system, which can influence drug response and efficacy pharmafeatures.comfrontiersin.orgplos.org.

Evaluation of Biological Responses in Animal Models

The evaluation of biological responses in animal models is critical for assessing the potential therapeutic value of a compound. This involves quantifying the observed effects of this compound (or its analogues) on disease parameters and physiological markers.

Specific research findings detailing the biological responses of this compound in animal models, particularly xenografts, were not available in the reviewed literature. Therefore, a data table illustrating such findings cannot be populated with compound-specific data. However, a typical data table for evaluating preclinical efficacy in xenograft models might present information as follows:

| Study/Model | Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Volume Inhibition (%) | Key Biomarker Change (e.g., % reduction) |

| [Hypothetical Study 1] | Vehicle Control | 100 ± 10 | 500 ± 50 | N/A | N/A |

| This compound | 105 ± 12 | 300 ± 35 | 40 | 25% decrease in [Specific Marker] | |

| [Hypothetical Study 2] | Vehicle Control | 120 ± 15 | 650 ± 70 | N/A | N/A |

| This compound | 115 ± 13 | 400 ± 45 | 38 | 30% decrease in [Specific Marker] |

Note: The data presented in the table above is hypothetical and illustrative of the types of measurements typically recorded in preclinical xenograft studies. Specific data for this compound was not found in the literature search.

Structure Activity Relationship Sar and Derivative Research of Nitroquinol Compounds

Design and Synthesis Methodologies for Analogues

The design of nitroquinol sulfate (B86663) analogues is predicated on established principles of medicinal chemistry, aiming to optimize therapeutic efficacy. The synthesis of these analogues involves multi-step processes that often begin with the construction of the core quinoline (B57606) structure, followed by nitration and sulfation.

A common approach to synthesizing the quinoline ring is the Skraup synthesis, which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. usda.gov Modifications of this method, such as the addition of catalysts like anhydrous cupric sulfate, have been developed to improve reaction yields and speed. google.com Once the quinoline or hydroxyquinoline precursor is obtained, nitration can be achieved using standard nitrating agents. The position of the nitro group is crucial for biological activity and can be directed by the existing substituents on the quinoline ring.

The final step in the synthesis of nitroquinol sulfate analogues is the introduction of the sulfate group. This is typically accomplished by reacting the corresponding hydroxyquinol derivative with a sulfating agent. The choice of sulfating agent and reaction conditions is critical to ensure regioselectivity and to avoid unwanted side reactions.

The design of new analogues often focuses on modifying several key structural features:

Position of the Nitro Group: The location of the nitro group on the quinoline ring can significantly impact the compound's electronic properties and its interaction with biological targets.

Substitution on the Quinoline Ring: The introduction of other functional groups, such as alkyl, halogen, or amino groups, can alter the lipophilicity, steric profile, and hydrogen bonding capacity of the molecule.

Nature of the Linker: In some designs, a linker may be introduced between the quinoline core and the sulfate group to explore different spatial arrangements and potential interactions with target sites.

A variety of synthetic strategies are employed to create a diverse library of analogues for SAR studies. These methods are often guided by computational modeling to predict the potential activity of designed molecules before their synthesis.

Computational Approaches in Structure-Activity Studies (e.g., in silico modeling)

Computational modeling plays a pivotal role in elucidating the structure-activity relationships of nitroquinol compounds. These in silico methods provide valuable insights into the molecular properties that govern their biological activity, thereby guiding the rational design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to establish a mathematical correlation between the structural features of a series of compounds and their observed biological activity. For nitroquinol derivatives, QSAR models can help identify key molecular descriptors, such as electronic properties (e.g., charge distribution, dipole moment), steric parameters (e.g., molecular volume, surface area), and hydrophobic characteristics (e.g., logP), that are critical for their pharmacological effects.

Molecular docking simulations are used to predict the binding mode and affinity of this compound analogues to their putative biological targets. By modeling the interactions between the ligand and the active site of a protein, researchers can gain a deeper understanding of the structural requirements for effective binding. This information is invaluable for designing new derivatives with improved target specificity. For instance, docking studies can reveal key hydrogen bonds, hydrophobic interactions, or electrostatic interactions that contribute to the stability of the ligand-protein complex.

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of the this compound-target complex over time. These simulations can assess the stability of the predicted binding poses from molecular docking and provide insights into the conformational changes that may occur upon ligand binding.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates and providing a theoretical framework for understanding their mechanism of action.

Mechanistic Insights from Structural Modifications

Structural modifications of the nitroquinol scaffold offer a powerful tool for gaining mechanistic insights into its biological activity. By systematically altering different parts of the molecule and observing the resulting changes in pharmacological effect, researchers can deduce the roles of specific functional groups and structural motifs.

The nitro group , for example, is a strong electron-withdrawing group that can significantly influence the electronic properties of the quinoline ring. mdpi.com Its presence can modulate the acidity of nearby protons and alter the molecule's susceptibility to metabolic reduction. The reduction of a nitro group within a biological system can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can then covalently modify biological macromolecules like DNA and proteins. nih.gov This mechanism is a known pathway for the bioactivity of many nitroaromatic compounds.

The sulfate group , being highly polar and negatively charged at physiological pH, dramatically increases the water solubility of the parent molecule. This can have a profound impact on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The position of the sulfate group can also influence how the molecule interacts with its biological target. For instance, it may engage in specific electrostatic interactions with positively charged amino acid residues in a protein's active site.

By synthesizing and testing a series of analogues with variations in the position and nature of the nitro and sulfate groups, as well as other substituents on the quinoline ring, it is possible to build a comprehensive picture of the SAR. This, in turn, provides clues about the underlying mechanism of action. For example, if moving the nitro group from one position to another abolishes activity, it suggests that the electronic or steric properties at that specific position are critical for the compound's effect.

Comparative Analysis with Other Quinoline Derivatives

The pharmacological profile of this compound can be better understood through a comparative analysis with other quinoline derivatives. The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in a wide range of biologically active compounds. researchgate.net These include antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents.

When compared to hydroxyquinolines , the addition of a nitro group in this compound is expected to significantly alter its electronic properties and potential for metabolic activation. 8-Hydroxyquinoline and its derivatives are known for their chelating properties and a broad spectrum of biological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov The introduction of a nitro group could either enhance or diminish these activities, depending on its position and the specific biological target.

In comparison to aminoquinolines , which are also a well-studied class of quinoline derivatives, this compound would have a different charge distribution and hydrogen bonding potential. 4-aminoquinolines, for instance, are the basis for several antimalarial drugs. The replacement of an amino group with a nitro group would likely lead to a completely different pharmacological profile.

The presence of the sulfate group also sets this compound apart from many other quinoline derivatives. While sulfation is a common metabolic pathway for xenobiotics, the deliberate synthesis of quinoline sulfates as drug candidates is less common. The high polarity imparted by the sulfate group would likely result in different pharmacokinetic properties compared to its non-sulfated counterparts, potentially leading to altered bioavailability and routes of elimination.

Advanced Analytical Methodologies for Nitroquinol Sulfate Research

Spectrophotometric Assay Development and Refinement

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, offers a valuable analytical approach due to its inherent simplicity, rapidity, and cost-effectiveness, making it accessible for routine laboratory analysis nih.govmeasurlabs.comanalytik-jena.comscienceopen.com. Research on related compounds, such as p-nitrophenol (PNP), has demonstrated the utility of UV-Vis spectrophotometry for quantitative determination. PNP exhibits characteristic absorption peaks at wavelengths of 317 nm and 400 nm nih.govscienceopen.com. An optimized method for PNP analysis involved acidification with HCl at 60°C and the use of ascorbic acid to mask potential interferences, such as those from engineered nanoparticles, enabling accurate quantification at 317 nm. This method achieved excellent linearity, with a correlation coefficient (R²) exceeding 0.999 within the concentration range of 0.00–20.0 mg/L nih.govscienceopen.com.

For the analysis of sulfate (B86663) ions, spectrophotometric methods, often employing turbidimetric techniques, are commonly utilized. These methods involve the precipitation of sulfate as barium sulfate, followed by the measurement of turbidity at specific wavelengths, typically around 420 nm or 540 nm researchgate.netrasayanjournal.co.indot.state.tx.us. Furthermore, advanced spectrophotometric strategies, such as serial differential spectrophotometry with multiple optical pathlengths, have been developed to extend the linear range for high-concentration sulfate determination, achieving accurate quantification up to 4.10 g/L and enhancing sensitivity and precision compared to conventional spectrophotometric approaches nih.gov. While direct spectrophotometric assays specifically for Nitroquinol sulfate are not extensively detailed in the current literature, the established principles for analyzing related nitrophenols and sulfate ions, including wavelength selection, linearity assessment, and interference mitigation, provide a foundational framework for developing robust spectrophotometric methods for this compound.

Chromatographic and Spectrometric Techniques for Metabolite and Degradation Product Identification

Chromatographic and spectrometric techniques are indispensable for the identification and characterization of metabolites and degradation products of chemical compounds, including this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that offer high sensitivity and selectivity researchgate.netijpras.comepa.govnih.govlcms.czresearchgate.net.

LC-MS/MS has proven particularly effective for identifying sulfated metabolites by detecting characteristic fragmentation patterns resulting from the cleavage of the sulfate moiety researchgate.netijpras.com. Studies have utilized LC-MS/MS to elucidate the structure of sulfate conjugates, providing valuable structural information through product ion spectra researchgate.net. High-resolution mass spectrometry (HRMS) coupled with multistage fragmentation (MSⁿ) further enhances the capability for detailed structure elucidation ijpras.com.

GC-MS has also been successfully applied to the analysis of sulfated compounds, such as steroids. In GC-MS analysis, the sulfate group can undergo cleavage within the injection port, generating specific ions that are instrumental for identification. This technique can offer superior structural elucidation capabilities compared to LC-MS in certain applications nih.gov. GC-MS methods have been validated for the analysis of compounds like 2,4-dinitrophenol (B41442) (2,4-DNP) in biological matrices, demonstrating good linearity and precision researchgate.net.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating and quantifying analytes and their degradation products. The development of stability-indicating HPLC methods is crucial, involving the exposure of the compound to various stress conditions (acidic, basic, oxidative, thermal, photolytic) to ensure the method can effectively resolve the parent compound from its degradation products ijnrd.orgimpactfactor.orgpharmascholars.com. Method validation for these assays typically encompasses parameters such as specificity, linearity, accuracy, precision, and robustness ijnrd.orgimpactfactor.orgpharmascholars.comnih.govturkjps.org. Research has indicated that nitrophenols can degrade or be metabolized to compounds like nitroquinol and its sulfate conjugates dtic.milnih.govnih.gov. Consequently, techniques such as LC-MS/MS and GC-MS are vital for the identification and characterization of these related substances in diverse sample matrices.

Innovative Methodologies for Biological and Environmental Matrix Analysis

The analysis of this compound within complex biological (e.g., urine, blood) and environmental (e.g., water, soil) matrices necessitates the application of sophisticated sample preparation and highly sensitive detection methodologies epa.govresearchgate.netmiga.orgepa.govnih.goventhalpy.comwardlab.comepa.gov. For environmental samples, analytical workflows typically incorporate meticulous extraction and cleanup procedures. For instance, EPA Method 1625 employs continuous liquid-liquid extraction using methylene (B1212753) chloride for the analysis of semivolatile organic compounds in wastewater, followed by GC/MS detection epa.gov. Solid-phase extraction (SPE) is also a widely adopted technique for sample cleanup and analyte concentration from biological fluids nih.gov.

GC-MS has been utilized for the analysis of nitrophenols in biological samples, including urine and blood, with validated methods addressing extraction efficiency and analyte stability researchgate.net. Similarly, LC-MS/MS methodologies have been developed for the analysis of various drug metabolites and related compounds in biological matrices researchgate.netnih.gov. In the realm of environmental monitoring, established techniques for anion analysis, such as sulfate, often involve ion chromatography (e.g., EPA Method 300.0) or spectrophotometric methods dot.state.tx.usenthalpy.com. Spectrophotometric methods for p-nitrophenol in aqueous samples have been refined to mitigate interferences from nanoparticles, thereby enhancing analytical accuracy nih.govscienceopen.com. The development of sensitive and selective analytical methods is critical for the reliable detection and quantification of this compound and its potential metabolites or degradation products across a range of matrices, ensuring the generation of robust data for both environmental and biological research.

Development of Standardized Research Assays

The establishment of standardized research assays for this compound requires rigorous validation in accordance with internationally recognized guidelines, such as those provided by the International Council for Harmonisation (ICH) nih.govturkjps.orgeuropa.eu. The key parameters for assay validation are critical for ensuring the reliability and reproducibility of analytical results:

Specificity/Selectivity: The assay must accurately measure the target analyte (this compound) without interference from other components present in the sample matrix or potential degradation products researchgate.netijnrd.orgimpactfactor.orgpharmascholars.comnih.gov.

Linearity: This parameter confirms that the assay's response is directly proportional to the analyte's concentration within a defined range. Linearity is typically assessed by constructing calibration curves and evaluating the correlation coefficient (R²). For example, a spectrophotometric method for p-nitrophenol demonstrated linearity with an R² value greater than 0.999 nih.govscienceopen.com.

Accuracy: Accuracy reflects the closeness of the measured values to the true concentration of the analyte. It is commonly evaluated through recovery studies, where known amounts of the analyte are added to the sample matrix researchgate.netijnrd.orgimpactfactor.orgpharmascholars.comnih.govekb.egekb.eg.

Precision: Precision assesses the degree of agreement among individual measurements when the analytical procedure is repeated. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision), often expressed as relative standard deviation (% RSD) researchgate.netresearchgate.netpharmascholars.comnih.govekb.egekb.eg.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively researchgate.netekb.eg.

Robustness: This characteristic evaluates the assay's resilience to minor, deliberate variations in method parameters, ensuring its reliability under typical laboratory conditions researchgate.netimpactfactor.orgpharmascholars.comturkjps.orgekb.eg.

Stability-Indicating Property: For assays designed to analyze degradation products, it is essential that the method can effectively separate the parent compound from any degradation products formed under various stress conditions, such as acidic, basic, oxidative, thermal, or photolytic challenges ijnrd.orgimpactfactor.orgpharmascholars.com.

The development process for such assays typically involves optimizing critical parameters, including mobile phase composition, flow rates, detection wavelengths (for HPLC and UV-Vis), and sample preparation techniques. Methodologies like Design of Experiments (DOE) can be employed to efficiently optimize multiple parameters concurrently, thereby streamlining the development process researchgate.netijnrd.orgturkjps.org.

| Analytical Method | Analyte / Compound Class | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Reference(s) |

| UV-Vis Spectrophotometry | p-Nitrophenol (PNP) | > 0.999 | N/A | N/A | nih.govscienceopen.com |

| UV-Vis Spectrophotometry | Sulfate | 0.9971 | 89-92% | < 4% | researchgate.net |

| RP-HPLC | Quinine Sulfate | N/A | 99.352% | N/A | ijnrd.org |

| RP-HPLC | Neomycin Sulfate | 0.998 | 98-102% | < 2.00% | ekb.eg |

| GC-MS | 2,4-Dinitrophenol (2,4-DNP) | > 0.998 | N/A | < 10.7% (intra) | researchgate.net |

| HPLC (Degradation Impurities) | Bicalutamide | N/A | N/A | N/A | pharmascholars.com |

Note: "N/A" indicates that the specific parameter's value was not explicitly provided in the cited source.

The implementation of these validation parameters ensures that research assays for this compound are robust, reliable, and capable of generating high-quality data essential for scientific advancement.

Current Research Challenges and Future Academic Directions for Nitroquinol Sulfate

Unexplored Biotransformation and Detoxification Pathways

While some initial studies have provided insights into the metabolic fate of related compounds, the comprehensive biotransformation and detoxification pathways of nitroquinol sulfate (B86663) remain largely unexplored. Research has indicated that mononitrophenols, which share structural similarities, can yield various metabolites, including nitroquinol and sulfate conjugates, in animal models nih.govepa.govresearchgate.netresearchgate.net. However, the specific enzymes involved in these transformations, the full spectrum of metabolites produced in different species, and the efficiency of detoxification mechanisms for nitroquinol sulfate itself are not well-characterized.

Future research should focus on employing advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, to comprehensively identify and quantify all metabolites. In vitro studies utilizing recombinant enzymes and cell-based assays are crucial for pinpointing the specific enzymatic reactions (e.g., Phase I oxidation, reduction, hydrolysis, and Phase II conjugation like sulfation or glucuronidation) responsible for this compound metabolism nih.govnih.govwikipathways.orgopenaccessjournals.com. Understanding inter-species differences in metabolic profiles will also be critical for extrapolating findings to human health and environmental risk assessments.

Elucidation of Broader Biological System Interactions and Cascade Effects

The interactions of this compound with various biological systems beyond its primary known targets, and the subsequent cascade effects, represent a significant research challenge. While specific molecular targets may be under investigation, a holistic understanding of its engagement with cellular pathways, protein-protein interactions, and potential off-target effects is lacking. Such knowledge is essential for predicting its full biological impact.

Academic directions should prioritize the use of systems biology approaches, including transcriptomics, proteomics, and metabolomics, to map the intricate network of interactions within cells and tissues. Investigating how this compound influences fundamental cellular processes such as cell cycle regulation, apoptosis, and DNA repair mechanisms will provide a more complete picture of its biological activity. Furthermore, studies aimed at identifying potential unintended consequences or synergistic effects when co-exposed with other environmental agents are warranted.

Advancements in Preclinical Model Systems for Mechanistic Study

The current preclinical model systems available for studying this compound may not fully recapitulate the complexity of human physiology or environmental conditions, posing a challenge for accurate mechanistic investigations. Traditional in vitro cell cultures and in vivo animal models often exhibit differences in metabolic capabilities, receptor expression, and disease pathology compared to humans.

Future research should focus on developing and validating more sophisticated preclinical models. This includes advanced in vitro systems such as organoids, 3D cell cultures, and organs-on-chips, which can better mimic human tissue microenvironments and physiological functions drugtargetreview.comnih.gov. The development of genetically engineered animal models that more accurately reflect human responses to this compound could also significantly enhance mechanistic studies. Standardizing protocols for these advanced models will be key to ensuring reproducibility and the reliable translation of findings.

Development of Novel Research Tools and Probes

Effective research into this compound is hampered by a lack of highly specific and sensitive tools for its detection, quantification, and visualization within complex biological and environmental matrices. Current analytical methods may lack the required sensitivity or specificity, limiting the ability to track the compound and its metabolites accurately.

Future academic endeavors should concentrate on synthesizing and validating novel research tools. This includes the development of fluorescently labeled analogs for real-time imaging and tracking of this compound within cells and organisms, as well as the creation of highly specific antibodies for immunoassay development. Radiolabeled versions of the compound could also be valuable for detailed pharmacokinetic and biodistribution studies. Advancements in hyphenated analytical techniques, such as UHPLC-MS/MS, are crucial for sensitive and selective quantification in diverse biological and environmental samples nih.govscispace.comnih.govresearchgate.net.

Interdisciplinary Research Opportunities in Environmental and Health Sciences

Significant opportunities exist for interdisciplinary research to bridge the understanding of this compound's environmental fate and its implications for human and ecological health. Information regarding its persistence, degradation pathways in various environmental compartments (soil, water, air), and ecotoxicity is currently limited.

Future research should integrate environmental science and health science perspectives. This involves conducting thorough environmental fate studies, including investigations into photodegradation, microbial degradation, and sorption behavior in different matrices researchgate.netmdpi.com. Assessing its ecotoxicity across a range of organisms and trophic levels is also critical. Furthermore, understanding potential indirect health effects mediated by environmental exposure, such as bioaccumulation or the formation of toxic degradation products, requires a collaborative approach. Environmental monitoring data should be integrated with health outcome studies to provide a comprehensive risk assessment.

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Nitroquinol sulfate in vitro?

To ensure reproducibility, synthesis should follow validated protocols with strict control over reaction conditions (e.g., pH, temperature, stoichiometry). Characterization should include:

- Spectroscopic analysis : NMR (¹H, ¹³C) and FTIR to confirm molecular structure .

- Purity assessment : HPLC or mass spectrometry to verify ≥95% purity, with impurities documented in supplementary materials .

- Stability testing : Monitor degradation under varying storage conditions (e.g., light, humidity) using accelerated stability studies .

Q. How can researchers design robust assays to evaluate this compound’s mechanism of action in cell cultures?

- Dose-response curves : Test a minimum of five concentrations to establish IC₅₀/EC₅₀ values, with triplicate replicates to assess variability .

- Control groups : Include vehicle controls (e.g., DMSO) and positive/negative controls (e.g., known inhibitors/activators) .

- Endpoint selection : Use orthogonal assays (e.g., viability via MTT, apoptosis via Annexin V) to cross-validate findings and minimize assay-specific artifacts .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

- Non-linear regression : Fit dose-response data to models like the Hill equation to quantify potency and efficacy .

- ANOVA with post-hoc tests : Compare treatment groups while controlling for Type I errors (e.g., Tukey’s test) .

- Effect size reporting : Use Cohen’s d or Hedges’ g to contextualize biological significance beyond p-values .

Advanced Research Questions

Q. How should conflicting data on this compound’s cytotoxicity across studies be resolved?

- Systematic meta-analysis : Pool datasets from multiple studies to identify confounding variables (e.g., cell line heterogeneity, incubation time) .

- Sensitivity analysis : Test hypotheses about discrepancies using controlled replication studies (e.g., varying culture media or oxygen levels) .

- Transparency in reporting : Publish raw data and experimental logs to enable third-party verification .

Q. What in vivo models are optimal for studying this compound’s pharmacokinetics and toxicity?

- Rodent models : Use Sprague-Dawley rats or C57BL/6 mice for preliminary PK studies (e.g., bioavailability via oral vs. IV administration) .

- Toxicogenomics : Combine histopathology with transcriptomic profiling (RNA-seq) to identify off-target effects .

- Ethical considerations : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .

Q. How can computational modeling improve understanding of this compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., cytochrome P450 enzymes) .

- QSAR analysis : Develop predictive models linking structural analogs of this compound to activity data .

- Validation : Cross-check in silico predictions with experimental mutagenesis or SPR binding assays .

Q. What strategies mitigate bias when interpreting this compound’s efficacy in heterogeneous disease models?

- Stratified randomization : Assign subjects to treatment/control groups based on biomarkers (e.g., tumor burden) .

- Blinded analysis : Ensure data interpretation is performed by researchers unaware of group allocations .

- Pre-registration : Document hypotheses and analysis plans on platforms like Open Science Framework to reduce HARKing (Hypothesizing After Results are Known) .

Methodological Frameworks

- Research question formulation : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .

- Data integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage and sharing .

- Peer review preparation : Address potential reviewer critiques by preemptively discussing limitations (e.g., small sample sizes, mechanistic uncertainties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.